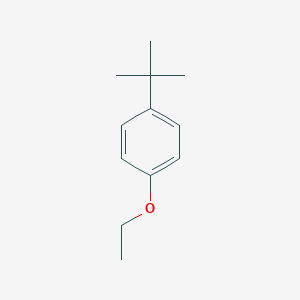
p-tert-Butylphenetole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-tert-Butylphenetole is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
p-tert-Butylphenetole is utilized as a reagent in organic synthesis. Its ether functionality allows it to participate in nucleophilic substitution reactions, making it valuable in the production of more complex organic molecules. For instance:
- Synthesis of Phenolic Compounds : It serves as a precursor for synthesizing various phenolic derivatives, which are important in the production of antioxidants and stabilizers used in plastics and food products.
- Pharmaceutical Intermediates : The compound can be modified to produce intermediates for pharmaceuticals, enhancing the efficiency of drug synthesis.
Pharmaceutical Applications
The compound has shown promise in medicinal chemistry:
- Antioxidant Properties : Similar to other tert-butyl phenolic compounds, this compound exhibits antioxidant activity. This property is beneficial in developing formulations aimed at reducing oxidative stress, which is linked to various diseases such as neurodegenerative disorders and cancer .
- Potential Therapeutic Uses : Research indicates that derivatives of this compound may have neuroprotective effects, contributing to therapeutic strategies for conditions like ischemic stroke .
Environmental Applications
This compound's environmental implications are significant:
- Biodegradation Studies : Studies have shown that certain bacterial strains can degrade this compound, indicating its potential use in bioremediation processes . This could help mitigate pollution from industrial sources.
- Impact on Aquatic Life : The compound's interaction with estrogen receptors raises concerns about its ecological impact, particularly regarding aquatic organisms . Understanding these interactions is crucial for assessing environmental risks.
Case Study 1: Antioxidant Activity
Research has demonstrated that this compound derivatives can inhibit lipid peroxidation in biological systems. In vitro studies showed reduced oxidative damage in neuronal cells exposed to glutamate, suggesting potential applications in neuroprotection .
Case Study 2: Biodegradation
A study focusing on the biodegradation of this compound identified specific bacterial strains capable of utilizing the compound as a carbon source. This research highlights the feasibility of using microbial processes to clean up environments contaminated with this compound .
Eigenschaften
CAS-Nummer |
17269-94-2 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
1-tert-butyl-4-ethoxybenzene |
InChI |
InChI=1S/C12H18O/c1-5-13-11-8-6-10(7-9-11)12(2,3)4/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
RMSGBIDKBWPHMJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C)(C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(C)(C)C |
Key on ui other cas no. |
17269-94-2 |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















